Isopropyl 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate belongs to the class of indole alkaloids, which are known for their diverse biological activities. The presence of the chloro and methoxy groups contributes to its unique chemical reactivity and potential pharmacological properties.
The synthesis of Isopropyl 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate typically involves several steps, including the formation of the indole core followed by esterification.
The reaction conditions generally require controlled temperatures and inert atmospheres to prevent oxidation or hydrolysis. Purification techniques such as recrystallization or chromatography are employed to isolate the desired product .
The molecular structure of Isopropyl 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate features a complex arrangement with an indole ring system substituted with a chloro group and a methoxy group. The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molar Mass | |
IUPAC Name | Isopropyl 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate |
InChI | InChI=1S/C22H22ClNO4/c1-12(23)20(24)21(25)16(14-13(2)3)15(19)18(26)17(12)9-10-11(8)7/h7-11H,13H2,1-6H3 |
Canonical SMILES | CC(C)OC(=O)C1=C(N(C(C)=O))C=CC(=C1Cl)C(C)=O |
The compound's structural data indicates significant steric effects due to the bulky isopropyl group and the electron-withdrawing chloro group, which influence its reactivity and interactions with biological targets .
Isopropyl 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate can undergo various chemical reactions typical of esters and indoles:
Reactions are often conducted in organic solvents like dimethylformamide or dichloromethane under controlled temperatures to optimize yields and minimize by-products.
The mechanism of action for Isopropyl 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate involves its interaction with specific biological targets. The indole moiety can bind to various receptors or enzymes, potentially modulating their activity.
Research suggests that this compound may exhibit antimicrobial and anticancer properties through mechanisms that involve interference with cellular signaling pathways and enzyme inhibition .
Isopropyl 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate is typically characterized by:
Property | Value |
---|---|
Appearance | White solid |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The compound exhibits stability under normal laboratory conditions but may be sensitive to light and moisture. Its reactivity profile indicates potential for further derivatization due to the presence of functional groups .
Isopropyl 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate has several applications in scientific research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2